![molecular formula C10H11NO2S B1624371 Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-42-0](/img/structure/B1624371.png)
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
Overview
Description
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate is a heterocyclic compound with the molecular formula C10H11NO2S. It is characterized by a thieno[3,2-B]pyrrole core structure, which is a fused ring system containing both sulfur and nitrogen atoms.
Mechanism of Action
Mode of Action
It is known that the compound can undergo regioselective acylation, a process that can influence its interaction with potential targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate . These factors could include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the desired product . Another method involves the reaction of 4H-thieno[3,2-B]pyrrole-5-carboxylic acid with ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thieno[3,2-B]pyrrole derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[3,2-B]pyrrole derivatives, and various substituted thieno[3,2-B]pyrrole compounds .
Scientific Research Applications
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-B]pyrrole-5-carboxamides: These compounds share a similar core structure and have shown antiviral and anticancer activities.
4H-thieno[3,2-B]pyrrole-5-carbohydrazides: These derivatives are used in medicinal chemistry for their potential antitubercular activity.
Dithieno[3,2-B2′,3′-D]pyrrole derivatives: These compounds are used in organic electronics and have enhanced photovoltaic properties.
Uniqueness
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 209.27 g/mol. The compound features a thieno[3,2-b]pyrrole ring system with an ethyl carboxylate group, contributing to its unique electronic properties and structural versatility .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno-Pyrrole Ring : This is achieved through cyclization reactions involving thiophene derivatives.
- Carboxylation : The introduction of the carboxylate group is performed using standard esterification techniques.
- Purification : The final product is purified using techniques such as column chromatography .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent .
Anticancer Activity
Recent investigations have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported that derivatives of thieno-pyrrole compounds can interfere with cancer cell signaling pathways, enhancing their anticancer potential .
Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease processes. These interactions are crucial for understanding the compound's pharmacological profile and therapeutic potential .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds. Below is a summary table highlighting key features:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | 82782-85-2 | 0.97 | Lacks ethyl group; used in similar applications |
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | 238749-50-3 | 0.88 | Contains bromo substituent; potential for different reactivity |
Methyl 3-acetamidothiophene-2-carboxylate | 22288-79-5 | 0.71 | Acetamido group introduces different pharmacological properties |
This table illustrates the structural diversity among thieno-pyrrole derivatives and their varying biological activities.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound significantly reduced the viability of HeLa cells (cervical cancer) at concentrations above 50 µM within 24 hours. The study suggested that the compound induces apoptosis through caspase activation .
Future Directions
The promising biological activities of this compound warrant further investigation into its mechanism of action and optimization for therapeutic use. Future research should focus on:
- In vivo studies to evaluate efficacy and safety.
- Structural modifications to enhance bioavailability and selectivity towards specific targets.
- Exploration of combination therapies with existing antibiotics or anticancer agents to improve treatment outcomes.
Properties
IUPAC Name |
ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-3-13-10(12)7-4-8-9(11-7)6(2)5-14-8/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTSDPODKGCTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470028 | |
Record name | ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-42-0 | |
Record name | Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332099-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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